![molecular formula C17H20ClN3O2 B5304673 N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)
N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is a chemical compound synthesized for its potential pharmacological activities. It is part of a broader class of compounds known for their central nervous system (CNS) effects and has been explored for various therapeutic applications.
Synthesis Analysis
The synthesis of similar compounds involves chloroacetylation reactions followed by reactions with substituted phenylpiperazine. These methods provide a framework for synthesizing a wide range of piperazine-containing acetamides with potential CNS activity (Verma et al., 2017).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated using techniques like X-ray crystallography, revealing intermolecular interactions and molecular conformations essential for their biological activity. For instance, the crystal structures of certain acetamides show molecules linked via hydrogen bonding, forming specific crystal packing patterns (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with biological targets like the GABAA receptor, which are critical for their pharmacological effects. Molecular docking studies have provided insights into how these compounds fit into receptor binding pockets, guiding the optimization of their bioavailability and drug-likeness (Verma et al., 2017).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)19-17(22)13-21-9-7-20(8-10-21)12-16-2-1-11-23-16/h1-6,11H,7-10,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBAAOBWSCEDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
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